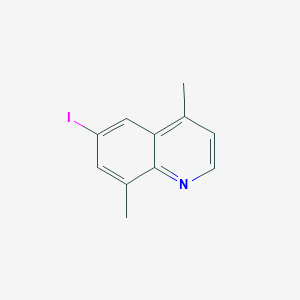
6-Iodo-4,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-4,8-dimetilquinolina es un compuesto aromático heterocíclico con la fórmula molecular C₁₁H₁₀IN. Pertenece a la familia de las quinolinas, que es conocida por sus diversas actividades biológicas y aplicaciones en química medicinal. La presencia de yodo y grupos metilo en su estructura la convierte en un derivado único de la quinolina, que potencialmente ofrece propiedades químicas y biológicas distintas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Iodo-4,8-dimetilquinolina generalmente implica la yodación de 4,8-dimetilquinolina. Un método común es la reacción de sustitución aromática electrófila, donde el yodo se introduce en el anillo de quinolina utilizando yodo y un agente oxidante como el ácido nítrico o el peróxido de hidrógeno. La reacción generalmente se lleva a cabo en condiciones de reflujo para asegurar la yodación completa .
Métodos de producción industrial
La producción industrial de 6-Iodo-4,8-dimetilquinolina puede implicar métodos más escalables y eficientes, como la síntesis de flujo continuo. Este método permite un mejor control de las condiciones de reacción, mayores rendimientos y menores costos de producción. Los catalizadores y los solventes utilizados en los procesos industriales a menudo se eligen para optimizar la eficiencia de la reacción y minimizar el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
6-Iodo-4,8-dimetilquinolina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos de N-quinolina utilizando agentes oxidantes como el ácido m-cloroperbenzoico.
Reducción: La reducción del sustituyente de yodo se puede lograr utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Ácido m-cloroperbenzoico, ácido acético y condiciones de reflujo.
Reducción: Borohidruro de sodio, etanol y temperatura ambiente.
Sustitución: Azida de sodio, dimetilformamida y temperaturas elevadas.
Principales productos formados
Oxidación: Óxidos de N-quinolina.
Reducción: 4,8-Dimetilquinolina.
Sustitución: Varias quinolinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
6-Iodo-4,8-dimetilquinolina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades antimicrobianas y antivirales.
Medicina: Explorado como compuesto principal para el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento de enfermedades infecciosas.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 6-Iodo-4,8-dimetilquinolina se basa principalmente en su capacidad para interactuar con macromoléculas biológicas. El átomo de yodo puede formar enlaces de halógeno con proteínas y ácidos nucleicos, lo que potencialmente interrumpe sus funciones normales. Esta interacción puede inhibir el crecimiento de microorganismos y virus, lo que la convierte en una candidata prometedora para terapias antimicrobianas y antivirales .
Comparación Con Compuestos Similares
Compuestos similares
4,8-Dimetilquinolina: Carece del sustituyente de yodo, lo que resulta en diferentes propiedades químicas y biológicas.
6-Bromo-4,8-dimetilquinolina: Estructura similar pero con un átomo de bromo en lugar de yodo, lo que puede afectar su reactividad y actividad biológica.
6-Cloro-4,8-dimetilquinolina: Contiene un átomo de cloro, ofreciendo diferentes efectos electrónicos y estéricos en comparación con el yodo
Singularidad
6-Iodo-4,8-dimetilquinolina es única debido a la presencia del átomo de yodo, que puede influir significativamente en su reactividad química e interacciones biológicas. El mayor tamaño y la mayor polarizabilidad del yodo en comparación con otros halógenos pueden mejorar su capacidad para formar enlaces de halógeno, lo que potencialmente conduce a interacciones más fuertes con objetivos biológicos .
Propiedades
Número CAS |
261636-07-1 |
|---|---|
Fórmula molecular |
C11H10IN |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
6-iodo-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3 |
Clave InChI |
UACXZBJPKKZNJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=C(C2=NC=C1)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)
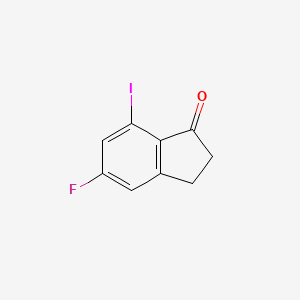
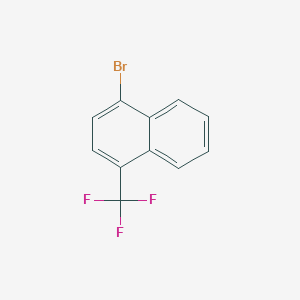
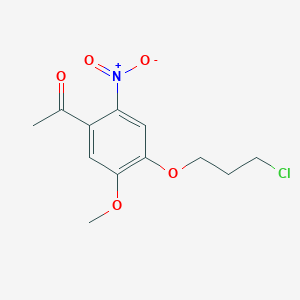


![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)
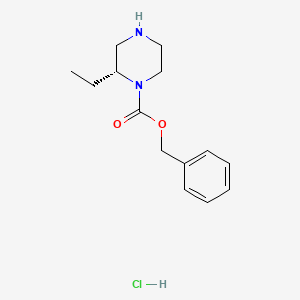
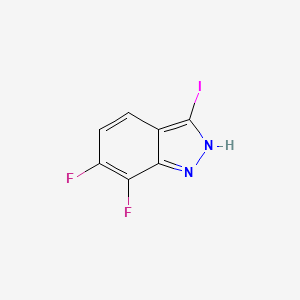
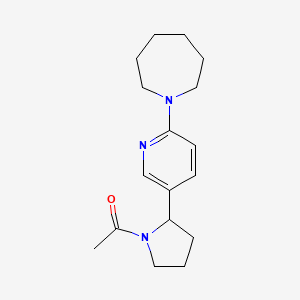

![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)
